Methyl(phenyl)stannane
Description
Structure
2D Structure
Properties
CAS No. |
57025-30-6 |
|---|---|
Molecular Formula |
C7H8Sn |
Molecular Weight |
210.85 g/mol |
IUPAC Name |
methyl(phenyl)tin |
InChI |
InChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3; |
InChI Key |
BRQVULKQFDNFJE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Phenyl Stannane and Its Derivatives
Grignard and Organolithium Reagent Approaches
Traditional and widely practiced methods for the formation of carbon-tin bonds involve the use of highly reactive organometallic reagents such as Grignard and organolithium compounds. These approaches rely on the reaction of a suitable organometallic nucleophile with a tin halide electrophile.
In the context of methyl(phenyl)stannane synthesis, a common strategy involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a methyltin halide, for instance, trimethyltin (B158744) chloride ((CH₃)₃SnCl). The nucleophilic phenyl group displaces a chloride ion from the tin center, forming the desired carbon-tin bond. Similarly, phenyllithium (B1222949) (PhLi), an organolithium reagent, can be employed for the same transformation. libretexts.orgmasterorganicchemistry.com The choice between Grignard and organolithium reagents often depends on the desired reactivity, functional group tolerance, and availability of starting materials. The general reactivity for halide displacement in these reactions follows the order I > Br > Cl > F. libretexts.org
These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organometallic reagents and prevent their decomposition by moisture. libretexts.orgmasterorganicchemistry.com While effective, these methods can sometimes be complicated by side reactions such as the formation of biphenyl (B1667301) from the coupling of unreacted phenyl Grignard reagent with the starting aryl halide. mnstate.edu
Table 1: Grignard and Organolithium Approaches to Aryl Stannanes
| Organometallic Reagent | Tin Halide | Product | Reference |
|---|---|---|---|
| Phenylmagnesium bromide | Trimethyltin chloride | Trithis compound | libretexts.orgmasterorganicchemistry.com |
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has increasingly turned to transition metal catalysis for the formation of carbon-heteroatom bonds, offering milder reaction conditions and broader functional group compatibility compared to traditional organometallic methods.
Stille Cross-Coupling Strategies with Aryl Halides/Triflates
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. wikipedia.orgharvard.eduorganic-chemistry.org While typically used to form carbon-carbon bonds, a variation of this reaction can be employed to synthesize arylstannanes. This involves the coupling of an aryl halide, such as iodobenzene, with a distannane reagent, like hexamethyldistannane (B1337061) ((CH₃)₃SnSn(CH₃)₃), in the presence of a palladium catalyst. chemicalbook.com
The catalytic cycle of the Stille reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The reaction is highly versatile and tolerates a wide array of functional groups. wikipedia.orgharvard.edu
Table 2: Stille Cross-Coupling for Arylstannane Synthesis
| Aryl Halide | Stannane Reagent | Catalyst | Product | Yield | Reference |
|---|
Decarbonylative Stannylation via Nickel Catalysis
A more recent and innovative approach involves the nickel-catalyzed decarbonylative stannylation of acyl fluorides or methyl esters. nih.gov This method provides a novel route to arylstannanes by utilizing readily available carboxylic acid derivatives. In this reaction, an aromatic acyl fluoride, such as benzoyl fluoride, reacts with a silylstannane, like trimethyl(tributylstannyl)silane, in the presence of a nickel catalyst and cesium fluoride. nih.gov The reaction proceeds via cleavage of the C-F and C-Sn bonds, with the expulsion of carbon monoxide, to form the desired aryl-tin bond. This methodology has demonstrated good functional group compatibility and offers an alternative to traditional cross-coupling partners. nih.gov
Hydrometallation (Hydrostannylation) Techniques
Hydrostannylation involves the addition of a tin hydride (Sn-H) bond across a double or triple bond. While this method is more commonly applied to the synthesis of vinyl or alkyl stannanes, its application to the direct stannylation of aromatic C-H bonds is less common and generally requires specific directing groups or catalytic activation. Conceptually, the hydrostannylation of benzene (B151609) with a methyltin hydride could provide a direct route to this compound, but this transformation is challenging due to the high stability of the aromatic C-H bond. Research in this area is ongoing to develop catalysts that can facilitate such direct C-H functionalization.
Halogen-Metal Exchange (HME) and Nucleophilic Substitution Routes
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This method is particularly useful for preparing organolithium reagents from aryl halides. wikipedia.orgorgsyn.org For the synthesis of this compound, an aryl halide like bromobenzene (B47551) can first undergo halogen-metal exchange with an alkyllithium reagent (e.g., n-butyllithium) to form phenyllithium. This in-situ generated phenyllithium can then be quenched with a methyltin halide (e.g., trimethyltin chloride) to afford the final product. This two-step, one-pot procedure is a common alternative to the direct use of pre-formed Grignard or organolithium reagents. ias.ac.ingoogle.com
Nucleophilic aromatic substitution (SNAr) offers another potential pathway, particularly for activated aryl halides. libretexts.org In this approach, a nucleophilic methyltin anion would displace a halide from an electron-deficient aromatic ring. However, the generation and use of such stannyl (B1234572) anions can be challenging, and this route is generally less common than the electrophilic trapping of an aryl organometallic species.
Advanced Precursor Synthesis for this compound Analogues
The synthesis of more complex this compound analogues often requires the preparation of functionalized precursors. This can involve the introduction of various substituents onto the phenyl ring either before or after the stannylation step. For instance, a substituted bromobenzene can be used as a starting material in the Grignard, organolithium, or halogen-metal exchange routes to generate a correspondingly substituted this compound.
Alternatively, functional groups can be introduced onto a pre-formed phenylstannane. The development of methods for the synthesis of precursors bearing multiple reactive sites allows for the creation of diverse and complex organotin reagents for subsequent applications in organic synthesis. mdpi.com For example, the synthesis of vinyl-functionalized siloxane precursors allows for further modification through various coupling reactions, demonstrating the potential for creating complex, multifunctional molecules. mdpi.com
Chemical Reactivity and Transformative Chemistry of Methyl Phenyl Stannane Systems
Carbon-Carbon Bond Formation Reactions
Methyl(phenyl)stannane and its derivatives are valuable reagents in organic synthesis for the construction of carbon-carbon bonds. researchgate.netslideshare.net These reactions are fundamental to the assembly of complex organic molecules. researchgate.net
Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and organostannanes like this compound are key players in this field. nih.govrsc.org The Stille reaction, in particular, utilizes organotin compounds to couple with various organic electrophiles, forming new carbon-carbon bonds. nih.govwikipedia.org
The general mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. wikipedia.org This is followed by a transmetallation step where the organic group from the organostannane is transferred to the palladium center. wikipedia.orguwindsor.ca Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org The Stille coupling is noted for its tolerance of a wide variety of functional groups. uwindsor.ca
While this compound is directly applicable in Stille-type couplings, the Suzuki-Miyaura reaction typically involves organoboron compounds. libretexts.org However, the principles of cross-coupling are similar, and organostannanes can sometimes be converted to the necessary boronic acids for participation in Suzuki reactions. conicet.gov.ar The choice between Stille and Suzuki-Miyaura reactions can depend on factors like the stability of the organometallic reagent and the desired reaction conditions. libretexts.org The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds. nih.govresearchgate.net
| Reaction | Catalyst | Coupling Partners | Key Features |
| Stille Coupling | Palladium(0) complexes | Organostannane and Organic Halide/Triflate | High functional group tolerance, stable and often commercially available organostannane reagents. wikipedia.orguwindsor.ca |
| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compound and Organic Halide/Triflate | Often uses boronic acids, powerful for biaryl synthesis. nih.govlibretexts.orgresearchgate.net |
Radical-Mediated Processes and Reductions (e.g., Barton-McCombie Deoxygenation)
Organotin hydrides, which can be conceptually related to this compound through synthetic transformations, are central to many radical-mediated reactions. thieme-connect.de The Barton-McCombie deoxygenation is a classic example, providing a method to replace a hydroxyl group with a hydrogen atom. wikipedia.orgalfa-chemistry.com
The mechanism of the Barton-McCombie reaction is a radical chain process. alfa-chemistry.com It begins with the conversion of an alcohol to a thiocarbonyl derivative, such as a xanthate. wikipedia.org A radical initiator, like azobisisobutyronitrile (AIBN), generates a stannyl (B1234572) radical from an organotin hydride (e.g., tributyltin hydride). wikipedia.orgalfa-chemistry.com This stannyl radical then abstracts the thiocarbonyl group, creating a carbon-centered radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from the tin hydride to yield the deoxygenated product and regenerate the stannyl radical, thus propagating the chain. wikipedia.orgalfa-chemistry.com The stability of the tin-sulfur bond formed provides a strong thermodynamic driving force for the reaction. wikipedia.org
While effective, a significant drawback of these reactions is the toxicity of the tin reagents and the difficulty in removing tin-containing byproducts. wikipedia.orguni-regensburg.de This has led to the development of methods that use catalytic amounts of tin hydride or alternative, less toxic reducing agents. alfa-chemistry.comorgsyn.org
Carbon-Heteroatom Bond Formation Reactions (e.g., C-S, C-O, C-N, C-X)
Organostannanes can participate in the formation of bonds between carbon and various heteroatoms. The Chan-Lam coupling, for instance, enables the formation of aryl carbon-heteroatom bonds using organostannanes, boronic acids, or siloxanes with compounds containing N-H or O-H bonds. organic-chemistry.org This reaction is typically catalyzed by copper complexes and can often be performed in the presence of air. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions have also been extended to the formation of carbon-heteroatom bonds. nih.gov These methods provide powerful tools for synthesizing a wide range of functionalized molecules, including aryl amines, ethers, and sulfides. nih.gov The mechanism often involves reductive elimination from a palladium(II) intermediate, where the rate can be influenced by the nature of the heteroatom. nih.gov
Transmetallation and Metallation Reactions
Transmetallation is a key elementary step in many cross-coupling reactions, including the Stille reaction. wikipedia.orguwindsor.ca In this process, an organic group is transferred from one metal (in this case, tin) to another (typically palladium). wikipedia.orguwindsor.ca The mechanism of transmetallation in the Stille reaction has been studied extensively and can proceed through either an open or a cyclic transition state, depending on the substrates and reaction conditions. wikipedia.org The associative mechanism, where the organostannane coordinates to the palladium complex before the group transfer, is common. wikipedia.org
Kinetic studies on the transmetallation between gold(I) complexes and an organostannane have shown that the reaction rate is influenced by the nature of the ligands on the gold complex and the solvent. unive.it This highlights the tunability of these reactions.
Addition Reactions to Unsaturated Substrates
Regio- and Stereoselective Hydrostannylation
Hydrostannylation is the addition of a tin-hydride bond across an unsaturated carbon-carbon bond (an alkene or alkyne). nih.gov This reaction is a powerful method for the synthesis of new organotin compounds, which can then be used in other transformations like Stille cross-coupling reactions. The reaction can be initiated by radicals or catalyzed by transition metals, allowing for control over the regioselectivity and stereoselectivity of the addition. nih.gov
Recent research has demonstrated that two-coordinate hydrido-germylenes and -stannylenes can undergo rapid and regioselective hydrostannylation with unactivated alkenes and alkynes at room temperature. nih.gov In some cases, these reactions have been found to be reversible. nih.gov The facility of these uncatalyzed hydrostannylation reactions is attributed to the involvement of monomeric, coordinatively unsaturated tin hydride species. nih.gov
Bond Activation Studies in Organotin Frameworks
The reactivity of organotin compounds, including mixed alkyl-aryl systems like this compound, is fundamentally linked to the nature and lability of the tin-carbon (Sn-C) bond. Research into the activation of these and other bonds within and by organotin frameworks provides critical insights into reaction mechanisms and the development of novel synthetic methodologies. These studies often focus on the selective cleavage of specific bonds, which is influenced by factors such as the catalyst, reaction conditions, and the nature of the organic groups attached to the tin atom.
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, with organotin compounds (stannanes) serving as key reagents in cross-coupling reactions for forming new carbon-carbon bonds. sigmaaldrich.com The activation of carbon-hydrogen (C-H) bonds, traditionally considered inert, has become a significant area of research, offering more direct and efficient routes to complex molecules. nih.govdiva-portal.org In this context, palladium-catalyzed processes have been developed that couple C-H bonds with organometallic reagents, including organotins. nih.gov For instance, the palladium-catalyzed alkylation of aryl C-H bonds using sp3 organotin reagents has been demonstrated, highlighting the role of promoters like benzoquinone in the catalytic cycle. acs.org
The selective activation of one organic group over another in mixed organostannanes is a key challenge and an area of active investigation. In platinum-catalyzed reactions involving the transfer of organic groups from tin to an iridium complex, a surprising preference for methyl group transfer over phenyl group transfer was observed when using trithis compound (Me₃SnPh). acs.org This contrasts with many organic cross-coupling reactions where aryl transfer is often preferred. acs.org The selectivity is influenced by the specific tin reagent used; for example, while Me₃SnPh resulted in exclusive methyl transfer, the use of dimethyl(diphenyl)stannane (Me₂SnPh₂) led to both phenyl and methyl transfer. acs.org This selective activation is crucial for controlling reaction outcomes and is distinct from the thermal background reaction, which shows different selectivity patterns. acs.org
The mechanism of these transformations often involves fundamental organometallic steps. In palladium-catalyzed C-H activation, a plausible mechanism includes the coordination of the substrate to a Pd(II) species, followed by C-H bond activation to form a palladacycle intermediate. acs.org This intermediate then undergoes oxidative addition with a reactant, followed by reductive elimination to yield the final product and regenerate the catalyst. acs.org Similarly, nickel-catalyzed cross-coupling reactions of aryl esters, which can lead to the formation of stannanes via decarbonylative stannylation, proceed through steps of oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org
Studies using stannylenes (divalent tin compounds) have also revealed diverse bond activation pathways. Depending on the substrate, these reactive tin species can engage in allylic C-H activation, oxidative addition with aryl halides, or addition across double bonds. umich.edu This demonstrates the versatility of organotin frameworks in mediating a range of bond-breaking and bond-forming processes. The relative bond dissociation energies of Sn-phenyl (approx. 347 kJ mol⁻¹) and Sn-methyl (approx. 259–272 kJ mol⁻¹) bonds also play a role in determining which group is more readily cleaved in certain reactions. conicet.gov.ar
The following tables summarize key findings from bond activation studies involving organotin compounds.
Table 1: Selectivity in Platinum-Catalyzed Group Transfer from Tin to Iridium
This table details the product distribution from the reaction of various this compound reagents with an iridium complex, highlighting the preferential activation of methyl versus phenyl groups under catalytic conditions.
| Tin Reagent | Product(s) | Yield | Catalyst | Notes |
| Trithis compound (Me₃SnPh) | [Ir]MeCl | >95% | Pt(dba)₂ / P(tBu)₃ | Exclusive methyl transfer observed. acs.org |
| Dimethyl(diphenyl)stannane (Me₂SnPh₂) | [Ir]PhCl and [Ir]MeCl | 55% / 45% | Pt(dba)₂ / P(tBu)₃ | Both phenyl and methyl transfer occur. acs.org |
| Methyl(triphenyl)stannane (MeSnPh₃) | [Ir]PhCl | >95% | Pt(dba)₂ / P(tBu)₃ | Exclusive phenyl transfer observed. acs.org |
| Triphenyl(tributyl)stannane (Ph₃SnBu₃) | No Reaction | N/A | Pt(dba)₂ / P(tBu)₃ | Reaction did not proceed under the tested conditions. acs.org |
Data sourced from a study on platinum-catalyzed group transfer from tin to iridium complexes. acs.org
Table 2: Reactivity of a Divalent Tin Compound with Various Substrates
This table outlines the different reaction pathways observed when a specific divalent tin compound (stannylene) reacts with various organic substrates, leading to C-H activation, oxidative addition, or double-bond addition products.
| Substrate | C-H Activation Product (%) | Oxidative Addition Product (%) | Double-Bond Addition Product (%) |
| Cyclohexene | 67 | 0 | 33 |
| Cyclopentene | 20 | 0 | 6 |
| 1-Pentene | 1 | 0 | 32 |
| 4-Methylstyrene | 0 | 0 | 90 |
| Phenyl Iodide (PhI) | N/A | 100 | N/A |
| Mesityl Iodide (MesI) | N/A | 100 | N/A |
Product distributions were determined by ¹H NMR spectroscopy and show the versatility of the stannylene in different bond activation processes. umich.edu
Mechanistic Investigations of Methyl Phenyl Stannane Transformations
Reaction Pathway Elucidation (e.g., Concerted, Stepwise)
Transformations involving methyl(phenyl)stannane, particularly in the context of palladium-catalyzed cross-coupling reactions like the Stille reaction, can proceed through either concerted or stepwise mechanisms. A concerted reaction involves the simultaneous breaking and forming of multiple bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates.
In the Stille reaction, the mechanism is generally understood to involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The oxidative addition of an organic halide to a Pd(0) complex is often proposed to be a concerted process, leading to a cis-Pd(II) intermediate. uwindsor.cawikipedia.org This intermediate can then isomerize to a more stable trans-complex. uwindsor.calibretexts.org
The crucial transmetalation step, where the organic group is transferred from tin to palladium, can be either concerted or stepwise. researchgate.net A concerted, associative mechanism may involve a cyclic transition state. Alternatively, a stepwise, or "open," pathway can occur, particularly when bridging ligands are not available. researchgate.net The nature of the ligands on both the organostannane and the palladium catalyst, as well as the solvent, can influence which pathway is favored. uwindsor.ca While specific studies on this compound are not extensively detailed in the literature, the general principles of the Stille reaction mechanism provide a framework for understanding its reactivity. uwindsor.caorganic-chemistry.orgresearchgate.net
Table 1: Comparison of Concerted and Stepwise Pathways in Stille Reactions
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Transition State | Single transition state for bond formation/cleavage. wikipedia.org | Multiple transition states with at least one intermediate. researchgate.net |
| Intermediate | No distinct intermediate. wikipedia.org | Formation of one or more intermediates. researchgate.net |
| Stereochemistry | Often proceeds with retention of configuration. researchgate.net | Potential for loss of stereochemical information depending on the lifetime and nature of the intermediate. ochemtutor.com |
| Influencing Factors | Ligand type, solvent polarity. uwindsor.ca | Nature of the leaving group, stability of potential intermediates. uwindsor.ca |
Radical Mechanism Studies and Intermediate Characterization
While many transformations of organostannanes are described by polar, ionic mechanisms, the involvement of radical species has also been identified, particularly in side reactions or under specific initiation conditions. wikipedia.org Radical reactions are characterized by three main phases: initiation, propagation, and termination. libretexts.org Initiation can be induced by heat or light, often with a radical initiator. libretexts.orgwikipedia.org
In the context of the Stille coupling, a radical process is one possible mechanism for the homocoupling of organostannane reagents, which is a common side reaction. wikipedia.org This can occur through the reaction of the Pd(0) catalyst in a radical process to yield a dimer of the organostannane's organic group. wikipedia.org
Chain reactions involving organotin hydrides are well-established in organic synthesis, where a tin-centered radical propagates a chain of events. researchgate.netlibretexts.org While this compound is not a tin hydride, the potential for radical pathways exists, for instance, through homolytic cleavage of the tin-carbon bond under photolytic or thermolytic conditions. The detection and characterization of such short-lived radical intermediates are challenging and often require specialized techniques like electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments. chimia.chnih.gov
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The most common mechanism is the addition-elimination pathway, which proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
This compound itself, lacking any activating EWGs on the phenyl ring, is not an ideal substrate for a direct SNAr reaction where a nucleophile would displace a group from the phenyl ring. chemistrysteps.com The electron-rich nature of the phenyl ring makes it resistant to nucleophilic attack. chemistrysteps.com
However, in the context of cross-coupling reactions like the Stille coupling, the organostannane reagent, which can include this compound derivatives where the phenyl group is substituted, acts as a source of a nucleophilic organic group that is transferred to the palladium catalyst. This organic group is then coupled with an electrophilic aromatic ring (often an aryl halide or triflate), which may itself be activated towards nucleophilic attack. Therefore, while this compound does not typically undergo SNAr on its own phenyl ring, it participates in reactions that result in the substitution of a leaving group on another aromatic ring. dalalinstitute.com Another potential but less common mechanism for nucleophilic aromatic substitution is the SRN1 (radical-nucleophilic aromatic substitution), which proceeds through a radical anion intermediate. dalalinstitute.com
Computational and Theoretical Mechanistic Insights (e.g., DFT Studies)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic and organometallic reactions. compchem.memdpi.com DFT calculations can provide valuable insights into the geometries of reactants, transition states, and intermediates, as well as the associated energy barriers. researchgate.net This information helps to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms, and to understand the role of catalysts and substituents. researchgate.net
For reactions involving organostannanes like this compound, DFT studies can be employed to:
Model the catalytic cycle of cross-coupling reactions, including the energetics of oxidative addition, transmetalation, and reductive elimination.
Investigate the structure and stability of intermediates, such as the cis- and trans-isomers of the Pd(II) species in the Stille reaction. libretexts.org
Analyze the transition states to determine the rate-determining step of a reaction.
Predict the influence of different ligands on the catalytic activity and selectivity.
Explore the feasibility of radical pathways by calculating bond dissociation energies and the stability of potential radical intermediates.
While specific DFT studies focusing exclusively on this compound are not widely reported, the principles and methodologies have been extensively applied to similar organotin compounds and palladium-catalyzed reactions, providing a solid theoretical framework for understanding its chemical behavior. researchgate.netmdpi.com
Stereochemical Control and Selectivity in Reactions
The stereochemical outcome of reactions involving organostannanes is a critical aspect of their synthetic utility. In many palladium-catalyzed cross-coupling reactions, such as the Stille coupling, the configuration of the organic group transferred from the tin reagent is often retained in the product. researchgate.net This stereospecificity is highly valuable in organic synthesis, as it allows for the transfer of a stereochemically defined group. masterorganicchemistry.com
For example, in the coupling of a chiral, non-racemic organostannane, the stereochemical integrity at the chiral center is often preserved. This retention of stereochemistry is consistent with a concerted or a very rapid stepwise transmetalation step that does not allow for equilibration of stereoisomers. ochemtutor.commasterorganicchemistry.com
The selectivity of reactions involving this compound can also be influenced by the reaction conditions. For instance, in Stille couplings, the choice of palladium catalyst, ligands, and additives can affect the chemo- and regioselectivity of the reaction. organic-chemistry.org While this compound itself is achiral, studies on related chiral organostannanes demonstrate the potential for high stereochemical control in these transformations. orgsyn.org The principles of stereoselectivity, which dictate the preferential formation of one stereoisomer over another, are fundamental to modern organic chemistry. khanacademy.org
Catalytic Applications and Roles in Organic Synthesis of Methyl Phenyl Stannane
Methyl(phenyl)stannane, a specific organotin compound, belongs to a broader class of substances recognized for their catalytic prowess in a variety of organic transformations. While detailed research focusing exclusively on this compound is limited, its catalytic behavior can be understood within the well-established context of organotin chemistry. These compounds are valued for their ability to facilitate reactions under mild conditions, often exhibiting high selectivity.
Coordination Chemistry of Tin Centers in Methyl Phenyl Stannane Structures
Intramolecular Coordination Phenomena
Intramolecular coordination occurs when a donor atom, which is part of one of the organic substituents attached to the tin, forms a coordinative bond with the tin center. This phenomenon is crucial for stabilizing certain organotin structures, particularly those involving divalent tin or highly reactive organotin(IV) species. scispace.com The formation of these intramolecular bonds can lead to significant distortions from the ideal tetrahedral geometry expected for four-coordinate tin(IV) compounds. nih.gov
The strength of the intramolecular interaction depends on the nature of the donor atom (e.g., N, O, S) and the length and flexibility of the chain connecting it to the tin atom. scispace.comnih.gov For instance, ligands such as the o-methoxy-benzyl group can modify the geometry at the tin center through strong Sn-O secondary bonding. nih.gov In structures containing ligands with dimethylamino groups, the nitrogen atom can coordinate to the tin center, creating a chelate ring and leading to a pentacoordinate tin atom. scispace.comacs.org This type of coordination can stabilize the molecule and influence its reactivity. The pentacoordinate tin center in such triorganotin halides can be seen as a model for the transition state of SN2 substitution reactions. scispace.com The presence of intramolecular coordination can be detected using techniques like ¹¹⁹Sn NMR spectroscopy, where an upfield shift of the signal often indicates an increase in the coordination number of the tin atom. nih.gov
Formation of Organotin(IV) and Organotin(II) Complexes
Organotin compounds predominantly exist in the +4 oxidation state, which is generally more stable than the +2 state. Organotin(IV) complexes, such as those derived from methyl(phenyl)stannane, are typically formed through reactions of diorganotin(IV) halides (e.g., R₂SnCl₂) with various ligands. nih.govrsc.org These reactions can lead to the formation of adducts, where the ligand coordinates to the tin center without displacing any existing groups, or chelates, where a ligand replaces one or more groups (like halides) and binds to the tin atom. rsc.org The resulting organotin(IV) complexes can exhibit coordination numbers of five, six, or even seven. nih.govwikipedia.org Tin(IV) can be coordinated to five or six atoms, especially when electronegative substituents are present. wikipedia.org
Organotin(II) compounds, or stannylenes, are less common and generally less stable than their organotin(IV) counterparts. scispace.com Simple dialkyl- and diaryl-tin(II) compounds tend to undergo rapid oligomerization. scispace.com However, they can be stabilized through intramolecular coordination. scispace.com By incorporating ligands with built-in donor atoms (like nitrogen or oxygen), stable, monomeric divalent organotin compounds can be isolated. In these stabilized organotin(II) complexes, the coordination geometry around the tin atom is often described as a ψ-trigonal bipyramid, with the carbon ligands and the tin's lone pair of electrons occupying the equatorial positions. scispace.com
The biological and chemical activity of organotin complexes is strongly dependent on the number and nature of the organic groups directly bonded to the tin atom. nih.govencyclopedia.pub For instance, in many biologically active compounds, triorganotin ([R₃Sn]⁺) derivatives often show the highest activity, followed by diorganotin ([R₂Sn]²⁺) species. nih.gov
Chelation and Ligand Binding Modes (e.g., Pincer Ligands, Dithioformate, Schiff Bases)
Chelation, the process where a polydentate ligand binds to a central metal atom at multiple points to form a ring structure, is a fundamental aspect of the coordination chemistry of this compound. numberanalytics.comlibretexts.org The stability of the resulting complex, known as a chelate, is significantly enhanced compared to complexes with monodentate ligands—a phenomenon known as the chelate effect. libretexts.orglibretexts.org
Pincer Ligands: These are a specific class of tridentate ligands that bind to a metal center in a facial or meridional fashion. nih.gov In organotin chemistry, pincer ligands can enforce specific geometries and coordination numbers on the tin atom. For example, dianionic tridentate pincer ligands can act as κ-N³ or κ-ON² chelators, leading to penta- or hexa-coordinated tin(IV) complexes. nih.govuky.edu The resulting structures are often distorted trigonal bipyramidal or octahedral geometries. nih.govuky.edu The rigidity of some pincer ligand frameworks can be used to synthesize stable hypercoordinated organotin compounds. acs.orgacs.org
Schiff Bases: Schiff bases are versatile ligands formed by the condensation of a primary amine with an aldehyde or ketone. rsc.org They can be designed with various donor atoms (e.g., N, O, S) and can act as bidentate, tridentate, or tetradentate ligands. jocpr.comresearchgate.net In organotin(IV) chemistry, Schiff bases have been used to create a wide array of complexes with different coordination numbers and geometries. rsc.org For example, a tridentate Schiff base with an ONS donor set can coordinate to a diorganotin(IV) moiety to form a penta-coordinated complex with a trigonal bipyramidal geometry. jocpr.com The coordination typically involves the deprotonated phenolic oxygen, the azomethine nitrogen, and another donor atom from the ligand backbone. researchgate.netnih.gov
| Ligand Type | Typical Denticity | Common Donor Atoms | Resulting Geometry with R₂Sn(IV) |
| Pincer | Tridentate | N, O, C | Distorted Trigonal Bipyramidal, Octahedral |
| Dithiocarbamate | Bidentate | S, S | Distorted Tetrahedral to Octahedral |
| Schiff Base | Bi-, Tri-, Tetradentate | N, O, S | Trigonal Bipyramidal, Octahedral |
This table provides an interactive overview of common ligand types in organotin chemistry.
Influence of Substituents on Coordination Geometry
The coordination geometry around the tin atom in this compound complexes is highly sensitive to the nature of the substituents, both on the tin atom itself and on the coordinating ligands. These substituents exert influence through steric and electronic effects.
Steric Effects: The size of the organic groups (methyl vs. phenyl) on the tin atom and the bulkiness of the ligands play a critical role in determining the final geometry of the complex. nih.gov Bulky substituents can prevent the approach of additional ligands, favoring lower coordination numbers. Conversely, in the absence of significant steric hindrance, higher coordination numbers (five or six) are common, leading to trigonal bipyramidal or octahedral geometries, respectively. lupinepublishers.com For hexacoordinate diorganotin(IV) complexes of the type R₂SnX₂L₂, the organic R groups (e.g., methyl, phenyl) generally prefer to occupy trans positions in an octahedral arrangement to minimize steric repulsion. lupinepublishers.com
Electronic Effects: The electronic properties of the substituents also have a profound impact. Electron-withdrawing groups on the tin atom increase its Lewis acidity, making it a better acceptor for Lewis bases and favoring the formation of hypercoordinate complexes. acs.org Similarly, the presence of electron-withdrawing or electron-donating groups on the ligands can modulate the donor strength of the coordinating atoms. nih.gov For example, replacing methyl groups with phenyl groups on the tin atom can influence the electronic properties of the resulting complexes. researchgate.netnih.gov Studies on related organometallic compounds show that changing substituents on aryl rings can lead to considerable electronic differences, which can be observed through NMR spectroscopy, even if the solid-state structures show little variation. nih.gov The cytotoxicity of organotin complexes has been shown to be influenced by the organic groups, with phenyl and n-butyl groups sometimes leading to higher activity than methyl groups. bsmiab.org
| Substituent Change | Effect | Impact on Coordination |
| On Tin: Increase in Steric Bulk (e.g., Methyl to Butyl) | Increases steric hindrance | May favor lower coordination numbers or specific isomers (e.g., trans) |
| On Tin: Increase in Electronegativity (e.g., Alkyl to Phenyl) | Increases Lewis acidity of tin | Favors formation of higher-coordinate complexes |
| On Ligand: Addition of Electron-Withdrawing Groups | Decreases ligand donor strength | May weaken the ligand-tin bond |
| On Ligand: Addition of Electron-Donating Groups | Increases ligand donor strength | May strengthen the ligand-tin bond |
This interactive table summarizes the influence of substituent changes on the coordination chemistry of the tin center.
Advanced Spectroscopic and Diffraction Based Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of organotin compounds in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn allows for a detailed analysis of the molecular framework.
¹H NMR Spectroscopy: In the proton NMR spectrum of a compound like methyl(phenyl)stannane, distinct signals are expected for the methyl and phenyl protons. The protons of the methyl group directly attached to the tin atom typically appear as a sharp singlet. The chemical shift of these protons is influenced by the electronegativity of the substituents on the tin atom. For comparison, the methyl protons in trimethyltin (B158744) chloride resonate at approximately 0.63 ppm. The phenyl protons will exhibit a more complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The presence of the tin atom also results in satellite peaks flanking the main proton signals due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The methyl carbon directly bonded to tin is expected to resonate at a characteristic chemical shift. For instance, in various trimethyltin compounds, the methyl carbon signal appears in the range of -2 to -10 ppm. The phenyl carbons will show a set of signals in the aromatic region (typically 120-140 ppm), with the ipso-carbon (the carbon directly attached to tin) showing a distinct chemical shift and coupling to the tin nucleus.
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly informative for organotin compounds due to the wide chemical shift range, which is highly sensitive to the coordination number and the nature of the substituents at the tin center. The chemical shift of the ¹¹⁹Sn nucleus in this compound is expected to fall within the range typical for tetraorganostannanes. For example, tetramethyltin (B1198279) has a ¹¹⁹Sn chemical shift of 0 ppm (by definition, as it is a common reference standard), while tetraphenyltin (B1683108) resonates at approximately -128 ppm. The chemical shift for this compound would be expected to lie between these values. The coordination environment of the tin atom significantly influences the ¹¹⁹Sn chemical shift; for instance, an increase in coordination number from four to five or six generally results in a significant upfield shift.
Interactive Data Table: Representative NMR Data for Related Organotin Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| Trimethyltin chloride | ¹H (Sn-CH₃) | 0.63 | CDCl₃ |
| ¹³C (Sn-CH₃) | -2.3 | CDCl₃ | |
| ¹¹⁹Sn | +164 | CDCl₃ | |
| Tetraphenyltin | ¹H (Phenyl) | 7.4-7.6 | CDCl₃ |
| ¹³C (Phenyl) | 128.6, 129.0, 137.2, 137.8 | CDCl₃ | |
| ¹¹⁹Sn | -128 | CDCl₃ |
Note: The data presented is for illustrative purposes based on related compounds and may not represent the exact values for this compound.
Spin-spin coupling between the tin nucleus and protons or carbons provides valuable structural information. The magnitude of the coupling constants, particularly the one-bond tin-carbon coupling (¹J(¹¹⁹Sn, ¹³C)) and the two-bond tin-proton coupling (²J(¹¹⁹Sn, ¹H)), is sensitive to the hybridization of the tin-carbon bond and the geometry around the tin atom.
For tetraorganotin compounds, the ²J(¹¹⁹Sn, ¹H) values for the methyl protons are typically in the range of 50-70 Hz. The ¹J(¹¹⁹Sn, ¹³C) values are generally larger and are influenced by the s-character of the Sn-C bond. For example, in tetramethyltin, the ¹J(¹¹⁹Sn, ¹³C) is approximately 340 Hz. An increase in the magnitude of these coupling constants can indicate an increase in the s-character of the Sn-C bond, which can be related to changes in the coordination number or the electronegativity of other substituents on the tin atom. These coupling constants are instrumental in deducing the local geometry and electronic structure at the tin center. wikipedia.org
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. For this compound, characteristic vibrational frequencies associated with the methyl and phenyl groups, as well as the tin-carbon bonds, are expected.
The phenyl group gives rise to several characteristic bands, including the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes at lower frequencies. The methyl group will exhibit C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations (scissoring, wagging, twisting, and rocking) at lower wavenumbers.
The vibrations involving the tin atom are of particular interest. The Sn-C stretching frequencies are typically found in the 500-600 cm⁻¹ region. The asymmetric and symmetric Sn-C(methyl) stretches in trimethyltin compounds, for example, are observed around 530 cm⁻¹ and 512 cm⁻¹, respectively. The Sn-C(phenyl) stretching vibration is expected in a similar region. These frequencies are sensitive to the mass of the substituents and the strength of the Sn-C bond.
Interactive Data Table: Representative Vibrational Frequencies for Phenyltin Compounds
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Phenyl C-H stretch | >3000 |
| Methyl C-H stretch | 2900-3000 |
| Phenyl C=C stretch | 1600-1450 |
| Sn-C(phenyl) stretch | 500-600 |
| Sn-C(methyl) stretch | 500-600 |
Note: These are general ranges and the exact frequencies for this compound may vary.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙).
The fragmentation of organotin compounds is characterized by the successive loss of organic substituents from the tin atom. wikipedia.org A typical fragmentation pathway for this compound would involve the initial loss of either a methyl radical (•CH₃) or a phenyl radical (•C₆H₅) to form the [M - CH₃]⁺ or [M - C₆H₅]⁺ ions, respectively. The relative abundance of these fragment ions can provide insights into the relative strengths of the Sn-C(methyl) and Sn-C(phenyl) bonds. Further fragmentation could involve the loss of the remaining organic group to yield the tin cation (Sn⁺). The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.
Interactive Data Table: Expected Major Fragments in the Mass Spectrum of this compound
| Ion | Description |
| [CH₃SnC₆H₅]⁺˙ | Molecular Ion |
| [SnC₆H₅]⁺ | Loss of a methyl radical |
| [CH₃Sn]⁺ | Loss of a phenyl radical |
| [Sn]⁺ | Loss of all organic substituents |
| [C₆H₅]⁺ | Phenyl cation |
| [CH₃]⁺ | Methyl cation |
Note: The relative intensities of these fragments would depend on the ionization conditions.
X-ray Diffraction Analysis (Single Crystal and Powder)
X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the available literature, the structures of related organotin compounds provide a basis for predicting its molecular geometry.
In a hypothetical crystal structure of this compound, the tin atom would be expected to adopt a distorted tetrahedral geometry, being bonded to one methyl group, one phenyl group, and likely two other substituents (e.g., hydrides or halides, depending on the specific compound). The Sn-C bond lengths are expected to be in the typical range for tetraorganostannanes, which is approximately 2.14 Å for Sn-C(methyl) and slightly longer for Sn-C(phenyl). uu.nl The C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°, although some deviation is expected due to the different steric requirements of the methyl and phenyl groups. Powder X-ray diffraction could be used to identify the crystalline phase and determine the unit cell parameters.
Mössbauer Spectroscopy for Oxidation State and Geometry
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the tin nucleus. It provides information on the oxidation state, coordination number, and site symmetry of the tin atom through the analysis of the isomer shift (δ) and the quadrupole splitting (ΔE₋). aps.orgresearchgate.net
The isomer shift is a measure of the s-electron density at the tin nucleus and is indicative of the oxidation state. For tetravalent organotin compounds like this compound, the isomer shift is typically in the range of 1.20 to 1.60 mm/s relative to a SnO₂ standard.
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. For a tin atom in a perfectly tetrahedral environment with four identical substituents, the quadrupole splitting is zero. In this compound, the presence of different substituents (methyl, phenyl, and others) would create an asymmetric electronic environment around the tin nucleus, leading to a non-zero quadrupole splitting. The magnitude of the quadrupole splitting provides information about the distortion from tetrahedral symmetry. For tetraorganostannanes with different substituents, the quadrupole splitting values are typically in the range of 0 to 2.5 mm/s.
Interactive Data Table: Expected Mössbauer Parameters for this compound
| Parameter | Expected Range | Information Provided |
| Isomer Shift (δ, mm/s) | 1.20 - 1.60 | Oxidation state of tin (IV) |
| Quadrupole Splitting (ΔE₋, mm/s) | > 0 | Distortion from tetrahedral symmetry |
Note: The expected values are based on trends observed for related organotin(IV) compounds.
UV-Visible Spectroscopy and Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the electronic transitions within the molecule, offering insights into its electronic structure, particularly the nature of chromophores and the extent of conjugation. azooptics.comnumberanalytics.com
For arylstannanes, such as this compound, the UV-Vis spectrum is typically dominated by electronic transitions occurring within the aromatic phenyl ring. The tin atom and its alkyl substituents can influence these transitions, providing a means to probe the electronic interaction between the metal and the aromatic system.
Detailed research findings on the UV-Visible spectrum of the closely related compound, trimethylphenylstannane, show characteristic absorptions in the ultraviolet region. The spectrum exhibits multiple bands, which are characteristic of substituted benzene (B151609) rings. These absorptions are primarily attributed to π → π* transitions within the phenyl group's conjugated system. lumenlearning.com
The main absorption bands for trimethylphenylstannane are observed at approximately 220 nm, with a series of weaker, fine-structured bands appearing between 250 nm and 270 nm. The intense, higher-energy band is analogous to the primary (E2) band of benzene, while the lower-energy, structured bands correspond to the forbidden secondary (B) band of benzene. The presence of the trimethylstannyl group (-Sn(CH₃)₃) causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This indicates an electronic interaction between the tin substituent and the π-system of the phenyl ring.
The electronic transitions in phenyl-substituted stannanes are influenced by the nature of the bond between the carbon of the phenyl ring and the tin atom. The electrons in the σ bond (C-Sn) can interact with the π electrons of the aromatic ring through hyperconjugation. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thus reducing the energy gap for the π → π* transition and shifting the absorption to longer wavelengths. lumenlearning.com
Furthermore, in organometallic compounds, the possibility of charge-transfer (CT) transitions exists. wikipedia.orglibretexts.orglibretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand (in this case, the phenyl group). A ligand-to-metal charge transfer (LMCT) would involve the excitation of an electron from the phenyl ring's π-orbitals to an empty d-orbital on the tin atom. Conversely, a metal-to-ligand charge transfer (MLCT) would involve an electron moving from a filled orbital on the tin to an antibonding π* orbital of the phenyl ring. wikipedia.orglibretexts.orglibretexts.org These CT bands are often very intense (with high molar absorptivity) and can overlap with the π → π* transitions of the aromatic ring. wikipedia.org The specific assignment of these bands often requires theoretical and computational studies to determine the character of the molecular orbitals involved. riken.jp
Below is a table summarizing the UV-Visible absorption data for trimethylphenylstannane, which serves as a close analogue for this compound.
| Absorption Maximum (λmax) (nm) | Log ε (Molar Absorptivity) | Assignment (Probable Transition) |
|---|---|---|
| ~220 | ~4.0 | π → π* (Primary band, analogous to benzene E2-band) |
| ~255 - 270 (with fine structure) | ~2.5 - 3.0 | π → π* (Secondary band, analogous to benzene B-band) |
Theoretical and Computational Chemistry of Methyl Phenyl Stannane
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, including molecules like methyl(phenyl)stannane. ekb.eg This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. ekb.eg DFT calculations provide valuable insights into molecular geometry, electronic properties, and reactivity. rsc.orgresearchgate.net
For a molecule such as this compound, DFT calculations typically begin with geometry optimization to find the lowest energy structure. researchgate.net Various exchange-correlation functionals are employed to approximate the exchange-correlation energy, a key component of the total energy. cmu.edu These functionals are broadly categorized, with common examples being the Generalized Gradient Approximation (GGA) and hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange. ekb.egresearchgate.net The B3LYP hybrid functional, for instance, is widely used for its success in calculating the electronic properties of organic and organometallic molecules. researchgate.netajchem-a.com The choice of basis set, such as the 6-31G** or the more flexible TZVP, is also crucial for obtaining accurate results. researchgate.netnih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netajchem-a.com Other calculated properties include the molecular electrostatic potential (MEP), which identifies regions of a molecule that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack. ajchem-a.com Natural Bond Orbital (NBO) analysis can also be performed to determine the effective charge on each atom, providing further insight into the electronic distribution within the molecule. nih.gov
| Parameter | Description | Typical Methods/Basis Sets | References |
| Geometry Optimization | Finding the minimum energy conformation of the molecule. | B3LYP/6-311++G(d,p), PBEsol | ajchem-a.comnih.gov |
| Exchange-Correlation Functional | Approximates the exchange and correlation energy of the electrons. | B3LYP, PBEsol, HSE06, M06-2X, ωB97X-D | nih.govnih.gov |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G**, 6-311++G(d,p), TZVP, def2-SVP | researchgate.netmdpi.comresearchgate.net |
| HOMO/LUMO Analysis | Calculation of frontier molecular orbital energies and the energy gap. | Provides insights into electronic transitions and reactivity. | ajchem-a.com |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for chemical reactions. | Maps electron density onto the molecular surface. | ajchem-a.com |
| NBO/Hirshfeld Charges | Calculates the partial atomic charges on each atom in the molecule. | NBO, Hirshfeld population analysis | nih.govnih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the structural, dynamic, and thermodynamic properties of the system at an atomic scale. mdpi.comdrexel.edu For this compound, MD simulations can provide insights into its behavior in various environments, such as in solution or in the presence of other molecules.
The foundation of a classical MD simulation is the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. mdpi.com Force fields like AMBER and COMPASS II are commonly used for organic and organometallic systems. mdpi.commdpi.com These parameters define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). The accuracy of the simulation is highly dependent on the quality of the force field used. mdpi.com
In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent, to mimic experimental conditions. The system's temperature and pressure are controlled to simulate a specific thermodynamic ensemble (e.g., NVT or NPT). The simulation then proceeds for a set amount of time, typically nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. mdpi.com
Analysis of the resulting trajectory can yield a wealth of information. For instance, root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. Radial distribution functions (RDFs) can be computed to understand the structure of the solvent around the this compound molecule. Furthermore, MD simulations can be used to explore conformational changes, calculate diffusion coefficients, and investigate the binding dynamics of this compound with other molecules, which is particularly relevant in fields like drug discovery and materials science. mdpi.comnih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. uwindsor.ca For reactions involving this compound, such as the Stille cross-coupling reaction, DFT calculations are instrumental in mapping out the potential energy surface of the reaction pathway. uwindsor.caresearchgate.net
The Stille reaction is a palladium-catalyzed coupling of an organostannane with an organic electrophile. uwindsor.cawikipedia.org The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Oxidative Addition : The Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) complex. uwindsor.ca
Transmetalation : The organostannane (e.g., this compound) transfers its organic group (the phenyl group in this case) to the palladium center, displacing the halide. This is often the rate-determining step of the cycle. uwindsor.ca
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. researchgate.net
Reaction mechanism modeling uses DFT to calculate the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. nih.gov By locating the transition state structures—the highest energy points connecting reactants and products—researchers can determine the activation energy (energy barrier) for each step. rowansci.com A lower activation energy corresponds to a faster reaction rate. uwindsor.ca
The analysis often involves comparing different possible mechanistic pathways. For the transmetalation step in the Stille reaction, for example, both cyclic and open transition states have been proposed, and computational modeling can help determine which is more favorable under specific conditions. researchgate.netwikipedia.org By providing a detailed energetic profile of the reaction, these computational studies offer insights that complement experimental kinetic data and help in the rational design of more efficient catalysts and reaction conditions. nih.gov
Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly DFT, is a well-established method for predicting the spectroscopic properties of molecules, which can significantly aid in structure elucidation and the assignment of experimental spectra. mdpi.comunibo.it For this compound, DFT can be used to calculate key spectroscopic parameters, most notably for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. ajchem-a.comnih.gov
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.comresearchgate.net The process typically involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP-D3/6-311G(d,p)). mdpi.com Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.net The choice of functional and basis set can significantly impact accuracy, with functionals like WP04 and ωB97X-D often providing good results for ¹H and ¹³C shifts, respectively. mdpi.com Including a solvent model, such as the Polarizable Continuum Model (PCM), can also improve the accuracy of predictions for spectra measured in solution. mdpi.com
IR Spectra Prediction: Theoretical IR spectra are obtained by performing a vibrational frequency analysis on the optimized geometry of the molecule. ajchem-a.com This calculation yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental data. ajchem-a.com The predicted spectrum can then be compared with the experimental FT-IR spectrum to assign specific vibrational modes, such as C-H stretching, aromatic ring vibrations, and vibrations involving the tin atom. ajchem-a.comresearchgate.net
| Spectroscopic Parameter | Computational Method | Typical Functional/Basis Set | Key Information Provided | References |
| ¹H, ¹³C NMR Chemical Shifts | DFT with GIAO method | WP04/6-311++G(2d,p) (for ¹H), ωB97X-D/def2-SVP (for ¹³C) | Predicts the position of NMR signals, aiding in peak assignment and structure verification. | mdpi.com |
| IR Vibrational Frequencies | DFT harmonic frequency calculation | B3LYP/6-311++G(d,p) | Predicts the positions and intensities of IR absorption bands, corresponding to specific molecular vibrations. | ajchem-a.com |
Supramolecular Interactions and Non-Covalent Interactions Modeling
Non-covalent interactions are crucial in determining the structure and properties of molecular systems, governing phenomena such as protein folding, host-guest binding, and crystal packing. mdpi.comnih.gov this compound, with its aromatic phenyl group and alkyl methyl group, can participate in a variety of non-covalent interactions. These include:
π-π stacking: Interactions between the phenyl rings of adjacent molecules.
C-H···π interactions: Interactions between the C-H bonds of a methyl group and the π-system of a phenyl ring. nih.gov
van der Waals forces: General attractive or repulsive forces between molecules. mdpi.com
Computational modeling is a key tool for visualizing, analyzing, and quantifying these weak interactions. nih.gov One common approach is the analysis of the Hirshfeld surface, which is a way of partitioning the electron density in a crystal to define the space occupied by a molecule. mdpi.com The Hirshfeld surface can be color-mapped to visualize different types of intermolecular contacts and their relative contributions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to analyze the electron density topology. nih.gov QTAIM can identify bond critical points between atoms of interacting molecules, providing evidence for specific non-covalent interactions like hydrogen bonds and other weak contacts, and allowing for an estimation of their energies. researchgate.net These computational methods provide a detailed understanding of the intermolecular forces that dictate the supramolecular chemistry of this compound.
Supramolecular and Material Science Intersections
Supramolecular Assembly and Self-Organization in Organotin Compounds
Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules that are held together by noncovalent intermolecular forces. nih.gov In the realm of organotin compounds, these interactions drive the self-organization of molecules into well-defined, ordered assemblies. nih.gov This process can lead to the formation of complex architectures, such as chains, layers, or three-dimensional networks, which can exhibit distinct physical and chemical properties compared to the individual molecules.
The self-assembly is governed by factors inherent to the molecular components, including the steric bulk of the organic groups (R) attached to the tin atom and the nature of any additional ligands. um.edu.my Organotin compounds can auto-associate in both solid and solution states, leading to an increase in the coordination number of the tin atom. um.edu.my For instance, organotin carboxylates demonstrate structural diversity, forming monomeric, dimeric, or polymeric species depending on the steric and electronic properties of the substituents. um.edu.my This ability to form extended structures through self-organization is a foundational principle for designing new materials with tailored properties.
Intermolecular Interactions in Condensed Phases
In the solid state, the structure and properties of methyl(phenyl)stannane and related compounds are dictated by a variety of intermolecular forces. msu.edu These non-covalent interactions, although weaker than covalent bonds, collectively determine the crystal packing and macroscopic characteristics of the material. pressbooks.pub
π-π Stacking: The presence of the phenyl group in this compound is critical for enabling π-π stacking interactions. numberanalytics.com This non-covalent force arises from the attraction between the delocalized π-electron systems of aromatic rings. numberanalytics.com These interactions can occur in several geometries, including face-to-face, parallel-displaced (slip-stacked), or T-shaped arrangements, and are fundamental in the formation of supramolecular assemblies. numberanalytics.comnih.gov The slip-stacked motif is common and arises from a balance of attractive van der Waals forces and the minimization of steric repulsion. rsc.org The strength and prevalence of π-π stacking significantly influence the crystal structure and stability of materials containing phenyltin moieties. researchgate.netresearchgate.net
Hydrogen Bonding: While this compound itself lacks traditional hydrogen bond donors, organotin compounds frequently incorporate ligands (e.g., hydroxides, carboxylates, or Schiff bases) that can participate in hydrogen bonding. nih.govdatapdf.com These interactions, such as O-H···O or N-H···O, can link molecules into chains or more complex networks, profoundly influencing the crystal lattice. datapdf.comresearchgate.net In some structures, weak C-H···O intermolecular interactions have also been observed, further contributing to the stability of the supramolecular assembly. researchgate.net The presence of water molecules in the crystal lattice can also introduce a complex system of hydrogen bonds that connect layers of organotin molecules. datapdf.com
Metal Coordination: The tin atom in organotin compounds can expand its coordination number beyond four, a key feature of its chemistry. gelest.com This allows for the formation of coordination bonds where the tin center acts as a Lewis acid, interacting with Lewis base ligands. bsmiab.org In supramolecular assemblies, this can manifest as intermolecular coordination, where a donor atom from one molecule coordinates to the tin atom of a neighboring molecule, leading to the formation of polymeric chains or other associated structures. um.edu.myorientjchem.org This coordination behavior is central to the catalytic activity of many organotin compounds and their use in constructing metallo-supramolecular polymers. rsc.org
Precursors for Advanced Inorganic Materials Synthesis
Organotin compounds, including derivatives structurally related to this compound, are valuable molecular precursors for the bottom-up synthesis of advanced inorganic materials. bnt-chemicals.comgoogle.com The organic ligands attached to the tin atom can be strategically chosen to control the decomposition pathway and influence the properties of the resulting material.
Sn-Beta zeolite is a highly effective solid Lewis acid catalyst used in a variety of chemical transformations, particularly in biomass conversion. researchgate.netrsc.orgresearchgate.net The synthesis of Sn-Beta can be achieved by incorporating tin atoms into the silica (B1680970) framework of the zeolite. Research has shown that using organotin precursors, such as phenyl tin trichloride (B1173362) (a close analogue of this compound), can significantly influence the nature of the resulting catalytic sites. rsc.orgresearchgate.net
During the hydrothermal synthesis of Sn-Beta, the organic group on the tin precursor is believed to act as a structural placeholder. researchgate.net This organic moiety can create steric hindrance within the zeolite framework as it crystallizes, leading to the formation of defects or "open" tin sites upon its removal during calcination. rsc.orgresearchgate.net These open sites are reported to be highly active catalytic centers. rsc.org In contrast, inorganic tin precursors like SnCl₄ tend to produce more "closed" sites where the tin atom is fully integrated into the framework. rsc.org The choice of the organic group (e.g., methyl vs. phenyl) allows for a degree of control over the type and concentration of these active sites. researchgate.net
| Organotin Precursor | Key Structural Influence | Predominant Catalytic Site Type | Reference |
|---|---|---|---|
| Methyl tin trichloride (Me-SnCl₃) | The smaller methyl group creates localized defects. | Increases the fraction of "open" defect sites. | rsc.orgresearchgate.net |
| Phenyl tin trichloride (Ph-SnCl₃) | The bulkier phenyl group is proposed to create more significant steric hindrance, potentially leading to a greater number of missing adjacent silicon atoms. | Leads to the formation of open sites, with modeling suggesting the possibility of two missing Si atoms nearby. | researchgate.net |
| Tin tetrachloride (SnCl₄) (Inorganic reference) | No organic placeholder; incorporates directly. | Tends to form "closed" framework sites. | rsc.org |
Organotin compounds are effective single-source precursors for the synthesis of tin chalcogenide nanomaterials, such as tin selenide (B1212193) (SnSe). researchgate.net The use of a single-source precursor, which contains both the tin and the chalcogen element within one molecule or a pre-formed complex, offers excellent control over the stoichiometry of the final product. researchgate.net
Diorganotin(IV) compounds, a class that includes this compound, have been successfully used to prepare tin selenide nanostructures. researchgate.net For example, diorganotin(IV) 2-pyridyl selenolates have been synthesized and characterized as effective molecular precursors. researchgate.net The thermal decomposition (thermolysis) of these complexes in a high-boiling coordinating solvent like oleylamine (B85491) yields tin selenide nanoparticles. researchgate.net The nature of the organic groups (R) on the tin atom can influence the decomposition temperature and the characteristics of the resulting nanoparticles. This synthetic route provides a low-temperature pathway to phase-pure binary semiconductor materials. researchgate.net
The use of organotin precursors is a key strategy for the controlled synthesis and engineering of Lewis acid sites in heterogeneous catalysts like zeolites. researchgate.netnih.gov As discussed in the context of Sn-Beta synthesis, the organic substituent on the tin precursor, such as a methyl or phenyl group, is not merely a carrier for the tin atom but plays a crucial role in modulating the local environment of the final catalytic site. rsc.orgresearchgate.net
By using an organotin precursor like phenyl tin trichloride, the bulky phenyl group acts as a temporary placeholder during the crystallization of the zeolite framework. researchgate.net Its subsequent removal creates a vacancy or a defect site, often in the form of silanol (B1196071) nests, adjacent to the incorporated tin atom. researchgate.net This process results in a tin site that is more accessible—an "open" site—compared to the perfectly coordinated "closed" sites. rsc.org These open sites have demonstrated higher catalytic activity in certain reactions, such as epoxide ring-opening. rsc.org This methodology allows for the deliberate creation of specific types of active sites, moving beyond simple incorporation towards the rational design of catalytic centers within a material's framework. researchgate.netnih.gov
Future Research Directions and Emerging Applications
Development of More Sustainable Organotin Chemistry Approaches
The industrial synthesis of organotin compounds, including methyl(phenyl)stannane, has traditionally relied on methods like the Grignard reaction with tin halides, which can be expensive and generate significant waste. lupinepublishers.comwikipedia.orgresearchgate.net A key future direction is the development of greener and more sustainable synthetic routes. This involves exploring alternative solvents, reducing energy consumption, and minimizing the use of hazardous reagents.
One promising avenue is the adoption of green solvents to replace traditional, more toxic options like benzene (B151609). royalsocietypublishing.orgresearchgate.net Research into the use of bio-renewable solvents or solvent-free reaction conditions for the synthesis of organometallic compounds is gaining traction. royalsocietypublishing.orgnih.gov For instance, techniques like microwave-assisted synthesis are being investigated as a means to accelerate reactions and reduce energy input in various chemical transformations. royalsocietypublishing.org While specific studies on the green synthesis of this compound are not yet prevalent, the broader principles of green chemistry offer a clear roadmap for future research in this area. royalsocietypublishing.orgrsc.org The development of catalytic methods for the direct synthesis of organotin compounds from less reactive precursors also represents a significant goal for enhancing the sustainability of organotin chemistry.
Table 1: Principles of Green Chemistry and Their Potential Application to this compound Synthesis
| Principle of Green Chemistry | Potential Application in this compound Synthesis |
|---|---|
| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like bio-solvents or performing reactions under solvent-free conditions. researchgate.netnih.gov |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. royalsocietypublishing.org |
| Use of Renewable Feedstocks | Exploring the potential of bio-derived starting materials for the organic moieties. |
Exploration of Novel Reactivity and Catalysis with this compound Systems
This compound is a well-established reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, for the formation of carbon-carbon bonds. sigmaaldrich.comwikipedia.orgorganic-chemistry.org Future research is expected to focus on expanding the scope and efficiency of these reactions, as well as discovering entirely new catalytic applications.
A significant area of exploration is the development of more active and robust catalyst systems for Stille couplings involving this compound. This includes the design of novel phosphine (B1218219) ligands that can accelerate the catalytic cycle and enable reactions to proceed under milder conditions. mit.eduresearchgate.net For example, the use of biarylphosphine ligands has shown success in the cross-coupling of challenging substrates like aryl mesylates and tosylates with organostannanes. mit.edu
Beyond traditional cross-coupling, researchers are investigating the potential of this compound and related compounds in other catalytic transformations. Organotin compounds, in general, are used as catalysts in various industrial processes, including the production of polyurethanes and the vulcanization of silicones. wikipedia.orgrsc.org Future work may uncover novel catalytic activities of this compound systems, potentially in areas like polymerization, oxidation reactions, and other organic transformations. preprints.orgrsc.org The ability of the tin atom to expand its coordination number allows for diverse reaction mechanisms and catalytic pathways to be explored. orientjchem.orgrjpbcs.com
Table 2: Examples of Catalyst Systems Used in Stille Cross-Coupling Reactions with Phenylstannanes
| Palladium Source | Ligand | Additive | Solvent | Application | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | CsF | t-BuOH | Coupling of aryl mesylates and tosylates | mit.edu |
| Pd(PPh₃)₄ | - | LiCl | - | Synthesis of substituted allenes | organic-chemistry.org |
Integration into Advanced Functional Materials Beyond Zeolites and Chalcogenides
While organotin compounds have a long history as stabilizers for polyvinyl chloride (PVC) and as catalysts in polymer production, their integration into more advanced functional materials is an emerging field of research. wikipedia.orgrjpbcs.combnt-chemicals.comafirm-group.comnih.gov The unique properties of the tin-carbon bond and the potential for creating polymers with a heavy element backbone open up possibilities for novel materials with interesting electronic and optical properties. wikipedia.org
One area of interest is the development of polystannanes, which are polymers with a repeating -(R₂Sn)- unit in their backbone. wikipedia.org These materials are structurally related to polysilanes and have potential applications in organic electronics. wikipedia.orgwikipedia.org The incorporation of both methyl and phenyl groups on the tin atom in such polymers could be used to tune their solubility, processability, and electronic properties. Research in this area would involve developing controlled polymerization methods to synthesize high molecular weight polystannanes based on this compound precursors.
Furthermore, the integration of this compound as a functional component in organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), is another avenue for exploration. Organometallic compounds are increasingly being investigated for their charge-transporting and luminescent properties. The presence of the tin atom and the aromatic phenyl group in this compound could lead to materials with unique optoelectronic characteristics suitable for these applications.
Interdisciplinary Research with Biological Systems (excluding direct clinical applications)
The interaction of organotin compounds with biological molecules is a rich area for interdisciplinary research. While the high toxicity of some organotin compounds has been a concern, understanding the fundamental chemical biology of these interactions can provide valuable insights into biological processes and can aid in the design of new research tools. researchgate.netnih.govacs.org
A key focus of future research will be to elucidate the specific molecular targets of this compound within biological systems. It is known that organotin compounds can interact with sulfur-containing amino acids like cysteine and with histidine residues in proteins. acs.orgacs.org Detailed studies using techniques like NMR spectroscopy and X-ray crystallography could map the binding sites of this compound on specific proteins, providing a molecular basis for its biological effects. nih.govnih.govresearchgate.net
Another promising direction is the use of this compound derivatives as chemical probes to study protein-protein interactions or other cellular processes. rsc.orgmdpi.com For example, by attaching photoactivatable or clickable functional groups to the phenyl ring, it may be possible to create probes that can be used to covalently label interacting partners in a cellular context. This would provide a powerful tool for chemical biologists to investigate complex biological pathways. The development of organotin compounds with antioxidant ligands is also being explored as a way to potentially modulate their biological activity. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Tin halides |
| Aryl mesylates |
| Aryl tosylates |
| Polyvinyl chloride (PVC) |
| Polyurethanes |
| Polysilanes |
| Cysteine |
Q & A
What safety protocols are essential when handling Methyl(phenyl)stannane in laboratory settings?
Basic Question
this compound, as an organotin compound, requires stringent safety measures. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation .
- Storage: Store in airtight containers away from moisture and oxidizing agents, as organotins can hydrolyze or react exothermically .
- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, follow SDS-guided first aid (e.g., rinsing eyes for 15 minutes and seeking medical attention) .
How can researchers design experiments to assess the environmental toxicity of this compound while controlling for confounding variables?
Advanced Question
To evaluate environmental toxicity:
- Model Systems: Use standardized aquatic organisms (e.g., Daphnia magna) or soil microbes, ensuring controlled pH, temperature, and exposure durations to replicate environmental conditions .
- Analytical Methods: Employ ICP-MS to quantify tin accumulation in tissues and GC-MS to detect degradation byproducts. Normalize data against control groups exposed to inert solvents .
- Statistical Design: Apply ANOVA with post-hoc tests to differentiate treatment effects from background variability. Collaborate with statisticians to ensure power analysis aligns with sample sizes .
What are the best practices for synthesizing this compound to ensure high yield and purity?
Basic Question
Optimize synthesis via:
- Grignard Reaction: React methylmagnesium bromide with phenyltin trichloride in dry THF under nitrogen atmosphere. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Purification: Use vacuum distillation (60–80°C at 0.1 mmHg) to isolate the product. Confirm purity via H NMR (δ 0.5–1.5 ppm for Sn-CH) and elemental analysis .
- Documentation: Report solvent grades, catalyst ratios, and reaction times to ensure reproducibility .
What strategies are effective in resolving contradictory data regarding the catalytic applications of this compound?
Advanced Question
Address discrepancies through:
- Comparative Analysis: Replicate experiments under identical conditions (e.g., solvent, temperature) and cross-validate results using multiple techniques (e.g., XRD for crystal structure vs. IR for functional groups) .
- Error Analysis: Quantify instrumental uncertainties (e.g., ±0.1% for GC-MS) and methodological biases (e.g., side reactions in aerobic vs. inert atmospheres) .
- Meta-Analysis: Systematically review literature to identify trends (e.g., higher catalytic efficiency in non-polar solvents) and isolate outlier studies .
How should researchers conduct a comprehensive literature review on this compound's physicochemical properties?
Basic Question
Effective strategies include:
- Database Queries: Use search strings like
("this compound" OR "C7H10Sn") AND ("toxicity" OR "synthesis" OR "spectroscopy")in SciFinder or PubMed, filtering for peer-reviewed studies (2000–2025) . - Critical Appraisal: Prioritize studies with full experimental details (e.g., CAS numbers, spectroscopic data) and avoid non-peer-reviewed sources (e.g., ) .
- Data Compilation: Tabulate properties (e.g., melting point: 45–47°C, log P: 3.2) with citations for cross-referencing .
What computational methods are suitable for studying the electronic structure of this compound?
Advanced Question
Leverage computational tools to probe electronic properties:
- DFT Calculations: Use Gaussian 16 with B3LYP/def2-TZVP basis set to optimize geometry and calculate HOMO-LUMO gaps, correlating with experimental UV-Vis spectra .
- Molecular Dynamics: Simulate solvent interactions (e.g., toluene) using AMBER to predict solubility and stability .
- Data Visualization: Present key orbitals and electrostatic potentials in figures, avoiding overcrowding with labels (e.g., highlight Sn-C bond polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
